molecular formula C8H7NO B1214174 2-Methylbenzoxazole CAS No. 95-21-6

2-Methylbenzoxazole

Cat. No. B1214174
CAS RN: 95-21-6
M. Wt: 133.15 g/mol
InChI Key: DQSHFKPKFISSNM-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Methylbenzoxazole can be synthesized from N-phenylacetamides catalyzed by palladium acetate, involving the presence of K2S2O8 and TfOH, with TfOH being a key factor in this cyclization reaction (Wang et al., 2017). Another method includes the synthesis of 2-aminobenzoxazoles using tetramethyl orthocarbonate or 1,1-dichlorodiphenoxymethane (Cioffi et al., 2010).

Molecular Structure Analysis

The molecular structure of 2-Methylbenzoxazole and related compounds can be analyzed through various techniques like X-ray diffraction and NMR spectroscopy. For example, the molecular structure of a Co-Cr complex with 3,5-dinitrobenzoic acid and 3,5-dinitro-4-methylbenzoic acid with 4,4'-bipyridine reveals details about the coordination and assembly in three-dimensional structures (Pedireddi & Varughese, 2004).

Chemical Reactions and Properties

Chemical reactions involving 2-Methylbenzoxazole can include a variety of processes. For instance, the lithiation of 2-Methylbenzoxazole leads to organometallic derivatives, as shown in a study where the reaction with various-element halides yields new chelate complexes (Kerschl & Wrackmeyer, 1987).

Physical Properties Analysis

The physical properties of 2-Methylbenzoxazole can be understood through studies like crystal structure prediction, which uses a supramolecular synthon approach. This approach has been applied to various substances, including 2-methylbenzoic acid and 2-amino-4-methylpyrimidine (Thakur & Desiraju, 2008).

Chemical Properties Analysis

The chemical properties of 2-Methylbenzoxazole are influenced by its molecular structure. Studies like the synthesis and biological evaluation of 1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles, which target tubulin at the colchicine binding site, highlight the compound's interaction with biological systems (Romagnoli et al., 2008).

Scientific Research Applications

Antitumor Properties

2-Methylbenzoxazole derivatives have demonstrated significant potential in cancer research. For instance, a study by Bradshaw et al. (2002) found that novel 2-(4-aminophenyl)benzothiazoles, related to 2-methylbenzoxazole, possess potent antitumor properties both in vitro and in vivo. These compounds, after metabolic transformation by cytochrome P 450 1A1, show cytocidal activity against various human carcinoma cell lines. Their unique mechanism involves isosteric replacement of hydrogen with fluorine atoms to prevent metabolic inactivation and enhance antitumor efficacy (Bradshaw et al., 2002).

Corrosion Inhibition

2-Methylbenzoxazole and its derivatives have been studied for their potential as corrosion inhibitors. Obot and Obi-Egbedi (2010) conducted a theoretical study on benzimidazole derivatives, including 2-methylbenzimidazole, finding them effective as corrosion inhibitors for mild steel in acidic environments. This application is vital in industries where metal corrosion can lead to significant economic losses (Obot & Obi-Egbedi, 2010).

Agricultural Applications

In agriculture, 2-methylbenzoxazole derivatives, like carbendazim, are used extensively. Campos et al. (2015) explored the use of nanoparticles for the sustained release of carbendazim, highlighting its effectiveness in controlling fungal diseases in crops. This approach not only improves the efficiency of the fungicide but also reduces environmental and human toxicity (Campos et al., 2015).

Synthesis Methods

Research on the synthesis of 2-methylbenzoxazole has been significant for various applications. Wang et al. (2017) developed a method for synthesizing 2-methylbenzoxazoles directly from N-phenylacetamides, catalyzed by palladium acetate. This method provides a more efficient approach to preparing benzoxazoles, which are useful in diverse applications (Wang et al., 2017).

Food Flavoring

2-Methylbenzoxazole has also been synthesized for use as a food flavor. A study by Sun Baoguo (2011) investigated the synthesis of 2-methylbenzoxazole under microwave and ultrasonic assistance, resulting in a high yield and confirming its potential as a food flavoring agent (Sun Baoguo, 2011).

Ferroelectric and Antiferroelectric Properties

The ferroelectric and antiferroelectric properties of benzimidazoles, including 2-methylbenzimidazole, have been investigated, revealing their potential in the development of lead- and rare-metal-free ferroelectric devices. Horiuchi et al. (2012) discovered that these molecules can be electrically switchable even in a crystalline state, which opens up possibilities for their use in electronic devices (Horiuchi et al., 2012).

Safety And Hazards

  • Hazard Statements : 2-Methylbenzoxazole poses risks such as oral toxicity , eye damage , and skin irritation . It falls under the following hazard classifications:
    • Specific Target Organ Toxicity (Single Exposure, Category 3: Respiratory System) .
  • Storage : Store 2-Methylbenzoxazole as a combustible liquid (Storage Class Code 10) .
  • Personal Protective Equipment : When handling, use a dust mask type N95 , eyeshields, and gloves .

properties

IUPAC Name

2-methyl-1,3-benzoxazole
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InChI

InChI=1S/C8H7NO/c1-6-9-7-4-2-3-5-8(7)10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSHFKPKFISSNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H7NO
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DSSTOX Substance ID

DTXSID50870432
Record name Benzoxazole, 2-methyl-
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Molecular Weight

133.15 g/mol
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Physical Description

Dark yellow liquid; [Sigma-Aldrich MSDS], Liquid, Yellowish liquid; Roast burnt aroma
Record name 2-Methylbenzoxazole
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Record name 2-Methyl-4,5-benzoxazole
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Record name 2-Methyl-4,5-benzo-oxazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1548/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Insoluble in water, Soluble (in ethanol)
Record name 2-Methyl-4,5-benzo-oxazole
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Density

1.109-1.115
Record name 2-Methyl-4,5-benzo-oxazole
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Product Name

2-Methylbenzoxazole

CAS RN

95-21-6
Record name 2-Methylbenzoxazole
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Record name 2-Methyl-4,5-benzo-oxazole
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Record name 2-Methylbenzoxazole
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Record name Benzoxazole, 2-methyl-
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Record name 2-METHYL-4,5-BENZO-OXAZOLE
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Record name 2-Methyl-4,5-benzoxazole
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Melting Point

9.5 °C
Record name 2-Methyl-4,5-benzoxazole
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

An autoclave is charged with 18.1 g. o-nitrophenyl acetate, 2.50 g. 5% palladium-on-carbon, 0.50 g. ferric chloride 25 ml. acetic anhydride and 75 ml. acetic acid, purged with nitrogen, pressurized to 5,000 psig. with carbon monoxide, and heated at 190° C. for 5 hours. Analysis of the reaction mixture by vapor phase chromatography indicates complete conversion of the o-nitrophenyl acetate to 2-methylbenzoxazole. The catalyst is separated by filtration and washed with acetone. The solvents are evaporated and the residual oil is dissolved in ether and the solution is washed with aqueous sodium bicarbonate and water. After evaporation of the ether, the crude product is distilled to obtain 2-methylbenzoxazole, b.p.30 mm. 102°-110° C. The product is identical with an authentic sample of 2-methylbenzoxazole by vapor phase chromatography and infrared spectrum.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
834
Citations
ALR Silva, A Cimas, MDMC Ribeiro da Silva - Structural Chemistry, 2013 - Springer
… , 2-chlorobenzoxazole and 5-chloro-2-methylbenzoxazole [13], this paper presents a detailed experimental and computational thermochemical study of 2-methylbenzoxazole and 2,5-…
Number of citations: 12 link.springer.com
M Massacesi, R Pinna, M Biddau, G Ponticelli… - Inorganica Chimica …, 1983 - Elsevier
… The two ligands act as monodentate; the benzoxazole behaves as N-bonded, the 2-methylbenzoxazole as O-bonded. The compounds are non electrolytes and generally trans-square …
Number of citations: 20 www.sciencedirect.com
RC Jones, MW Chojnacka, JW Quail… - Dalton …, 2011 - pubs.rsc.org
A synthetic and structural (X-ray) investigation into the bonding modes of benzoxazole (box) and 2-methylbenzoxazole (Mebox) ligands with halide precursors of Zn and Pd has been …
Number of citations: 15 pubs.rsc.org
FL Tobiason, JH Goldstein - Spectrochimica Acta Part A: Molecular …, 1967 - Elsevier
The proton magnetic resonance parameters have been obtained for 2-methylbenzoxazole, -benzothiazole, -benzoselenazole and various derivatives over the full range of …
Number of citations: 17 www.sciencedirect.com
PK Arora, RK Jain - Biodegradation, 2012 - Springer
… This is the first report of the formation of 5-chloro-2-methylbenzoxazole … -2-methylbenzoxazole (5C2MBZ). This is the first report of biological formation of 5-chloro-2-methylbenzoxazole. …
Number of citations: 34 link.springer.com
H Flores, J Mentado, EA Camarillo, A Ximello… - Structural Chemistry, 2013 - Springer
A static-bomb combustion calorimeter and a rotating-bomb combustion calorimeter were used to determine the energies of combustion of 2-methylbenzothiazole, 2-methylbenzoxazole, …
Number of citations: 7 link.springer.com
AIP Sinha, SP Tewari - Current Science, 1987 - JSTOR
… Platinum metal com- PdL2Br2: 2-methylbenzoxazole (4 mmol) was sus plexes with various ligands3 including thiazoles4 pended in water and treated with an aqueous have also been …
Number of citations: 2 www.jstor.org
IN Houpis, A Molina, J Lynch, RA Reamer… - The Journal of …, 1993 - ACS Publications
… The most direct route that could be envisioned involved the condensation of 2-methylbenzoxazole (2) with the aldehyde 3 to afford the alcohol 4 which upon dehydration would produce …
Number of citations: 37 pubs.acs.org
B Wrackmeyer, HΕ Maisel, W Milius - Main Group Metal Chemistry, 1997 - degruyter.com
The lithiation of 2-methylbenzoxazole leads to the dimeric Ο, Ν-dilithio reagent 1 which reacts with (E)-2-chlorodimethylstannyl-3-diethylboryl-2-pentene 2 to give the penta-coordinate …
Number of citations: 7 www.degruyter.com
ALR Silva, JM Gonçalves, MDMCR da Silva - The Journal of Chemical …, 2018 - Elsevier
An energetic study of 5-fluoro-2-methylbenzoxazole (FMBO) and of 5-fluoro-2-methylbenzothiazole (FMBT), in condensed and gaseous states, has been performed using calorimetric …
Number of citations: 6 www.sciencedirect.com

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